molecular formula C17H14O3S B14609304 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide CAS No. 57458-88-5

1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide

Cat. No.: B14609304
CAS No.: 57458-88-5
M. Wt: 298.4 g/mol
InChI Key: DVZUHVOZSSBKJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide typically involves the following steps:

    Formation of the Benzothiepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene and a sulfur-containing reagent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Oxidation: The final step involves the oxidation of the thiepin ring to form the 1-oxide. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide back to the thiepin or further reduce it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothiepin Derivatives: Compounds with similar benzothiepin structures but different substituents.

    Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.

    Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

1-Benzothiepin-3(2H)-one, 5-methoxy-4-phenyl-, 1-oxide is unique due to its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties compared to other compounds.

Properties

CAS No.

57458-88-5

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

5-methoxy-1-oxo-4-phenyl-1λ4-benzothiepin-3-one

InChI

InChI=1S/C17H14O3S/c1-20-17-13-9-5-6-10-15(13)21(19)11-14(18)16(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DVZUHVOZSSBKJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CS(=O)C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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